molecular formula C12H11NO4 B12361558 7-Quinolinecarboxylic acid, 1,4-dihydro-6-methoxy-4-oxo-, methyl ester

7-Quinolinecarboxylic acid, 1,4-dihydro-6-methoxy-4-oxo-, methyl ester

Cat. No.: B12361558
M. Wt: 233.22 g/mol
InChI Key: LBHLDCURYIVNER-UHFFFAOYSA-N
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Description

Methyl 1,4-dihydro-6-methoxy-4-oxo-quinoline-7-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,4-dihydro-6-methoxy-4-oxo-quinoline-7-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-dihydro-6-methoxy-4-oxo-quinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different applications .

Scientific Research Applications

Methyl 1,4-dihydro-6-methoxy-4-oxo-quinoline-7-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits potential antimicrobial and antiviral properties, making it a candidate for biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1,4-dihydro-6-methoxy-4-oxo-quinoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylate: Similar in structure but lacks the methoxy group.

    Quinoline-7-carboxylate: Similar but with different substitution patterns.

    Methyl 4-oxo-quinoline-6-carboxylate: Lacks the 1,4-dihydro and methoxy groups.

Uniqueness

Methyl 1,4-dihydro-6-methoxy-4-oxo-quinoline-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 6-methoxy-4-oxo-4aH-quinoline-7-carboxylate

InChI

InChI=1S/C12H11NO4/c1-16-11-6-7-9(13-4-3-10(7)14)5-8(11)12(15)17-2/h3-7H,1-2H3

InChI Key

LBHLDCURYIVNER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2C(=O)C=CN=C2C=C1C(=O)OC

Origin of Product

United States

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